2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((5-(4-(benzofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H20N6O4S2 and its molecular weight is 484.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The synthesis of novel 1,3,4-thiadiazole amide compounds, which include structures similar to the queried compound, has shown that these compounds possess significant biological activities. For instance, derivatives containing piperazine have demonstrated inhibitory effects on plant pathogens and certain antiviral activities against tobacco mosaic virus. These findings suggest that similar compounds could be explored for their antimicrobial or antiviral potentials (Z. Xia, 2015).
Antimicrobial and Antitumor Evaluation
Several studies have reported on the antimicrobial and antitumor activities of compounds containing benzofuran and thiadiazole moieties. For example, compounds derived from visnaginone and khellinone exhibited notable COX-2 inhibition, analgesic, and anti-inflammatory properties, suggesting their potential in developing new therapeutic agents for inflammation-related diseases (A. Abu‐Hashem et al., 2020).
Anticonvulsant Agent Development
Research into benzofuran-acetamide scaffolds has identified compounds with significant anticonvulsant activity, highlighting the potential for developing new treatments for seizure disorders. This area of research indicates that derivatives of the queried compound may also possess neurological benefits and could be explored further in the context of neurodegenerative and seizure-related disorders (A. Shakya et al., 2016).
Antibacterial and Antifungal Agents
Compounds incorporating thiadiazole and piperazine structures have been synthesized and evaluated for their antibacterial and antifungal activities. These studies suggest that the chemical structure of interest could serve as a basis for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi (Rahul V. Patel & S. W. Park, 2015).
Properties
IUPAC Name |
2-[[5-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S2/c1-13-10-17(25-31-13)22-18(28)12-32-21-24-23-20(33-21)27-8-6-26(7-9-27)19(29)16-11-14-4-2-3-5-15(14)30-16/h2-5,10-11H,6-9,12H2,1H3,(H,22,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMZRDNRVCMARW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.